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Introduction
Huntington's disease (HD) is an autosomal dominant neurodegenerative disorder characterized

by progressive motor, cognitive, and psychiatric decline. The disease is caused by a CAG

trinucleotide repeat expansion in the huntingtin gene (HTT), leading to the production of a

mutant huntingtin protein (mHTT) with a polyglutamine expansion. AMT-130 is an

investigational gene therapy developed by uniQure, designed to slow the progression of HD by

targeting the root cause of the disease. This technical guide provides a comprehensive

overview of the discovery and development of AMT-130, with a focus on its mechanism of

action, preclinical evaluation, and clinical trial results.

Mechanism of Action: The miQURE™ Platform
AMT-130 utilizes uniQure's proprietary miQURE™ gene silencing platform. This technology

employs an adeno-associated virus serotype 5 (AAV5) vector to deliver an artificial microRNA

(miRNA) that is specifically designed to target and degrade the messenger RNA (mRNA) of the

huntingtin gene. This process, known as RNA interference, leads to a reduction in the

production of both the wild-type and the mutant huntingtin proteins. The non-selective

knockdown of both forms of the huntingtin protein is a key feature of AMT-130's therapeutic

strategy.
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The AAV5 vector was chosen for its neurotropic properties and has been shown to effectively

transduce cells in the brain.[1] The artificial miRNA is designed for efficient processing by the

endogenous RNAi machinery, leading to potent and sustained silencing of the target gene.[1]

Caption: Mechanism of action of AMT-130.

Preclinical Development
The efficacy and safety of AMT-130 were evaluated in various preclinical models of

Huntington's disease, including humanized mouse models and a transgenic minipig model.

Animal Models and Efficacy Studies
In a humanized mouse model of HD, a single administration of AMT-130 resulted in a dose-

dependent and sustained reduction of mHTT in the brain.[2] This reduction in mHTT was

associated with an improvement in motor function and a delay in the progression of the disease

phenotype.[2]

A study in a transgenic minipig model of HD, which has a brain size and complexity more

similar to humans, also demonstrated a significant, dose-dependent reduction in mHTT levels

in the brain following a single administration of AMT-130.[3]

Experimental Protocols: Preclinical
AAV5-miHTT Vector Construction: The AAV5 vector carrying the artificial microRNA targeting

the human HTT gene (AAV5-miHTT) was constructed using standard molecular biology

techniques. The specific sequence of the artificial microRNA and the promoter driving its

expression are proprietary to uniQure.

Animal Models:

Humanized Mouse Model: Mice carrying a human HTT gene with a pathogenic CAG

repeat expansion were used to assess the in vivo efficacy of AMT-130.[2]

Transgenic Minipig Model: A transgenic minipig model of HD was utilized for its anatomical

and physiological similarities to the human brain, allowing for a more translationally

relevant assessment of vector distribution and efficacy.[3]
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Stereotactic Neurosurgical Delivery: In both animal models, AMT-130 was administered

directly to the striatum (caudate and putamen) via stereotactic neurosurgery. This technique

allows for precise delivery of the gene therapy to the brain regions most affected in HD.

Behavioral Assessments: A battery of behavioral tests was used to assess motor and

cognitive function in the animal models, including tests for motor coordination, balance, and

cognitive performance.

Neuropathological Analysis: Post-mortem brain tissue was analyzed to assess the

distribution of the AAV5 vector, the extent of mHTT lowering, and the impact on

neuropathological markers of HD.

Clinical Development: Phase I/II Trials
AMT-130 is currently being evaluated in two Phase I/II clinical trials: a randomized, sham-

controlled study in the United States (NCT04120493) and an open-label study in Europe

(NCT05243017).[4]

Study Design
The U.S. study is a randomized, double-blind, sham-controlled trial designed to assess the

safety and efficacy of a single administration of AMT-130 in adults with early manifest

Huntington's disease.[4] Participants were randomized to receive either a low dose or a high

dose of AMT-130, or a sham surgery.[4] The European study is an open-label trial evaluating

the same doses of AMT-130.

Patient Population
The trials enrolled adult patients with a confirmed diagnosis of early manifest Huntington's

disease. Key inclusion criteria included a specific range of scores on the Unified Huntington's

Disease Rating Scale (UHDRS) Total Functional Capacity (TFC) scale and a defined number of

CAG repeats in the HTT gene.[2]

Administration
AMT-130 is administered as a one-time treatment via MRI-guided stereotactic neurosurgery

directly into the striatum (caudate and putamen). This procedure involves drilling small holes in

the skull to allow for the precise infusion of the gene therapy.
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Experimental Protocols: Clinical
MRI-Guided Stereotactic Neurosurgery: The administration of AMT-130 is performed under

general anesthesia. MRI is used to guide the placement of a catheter into the striatum for the

infusion of the gene therapy. The use of real-time or near-real-time imaging allows for

precise targeting and monitoring of the infusion.[5][6]

Mutant Huntingtin (mHTT) Quantification: Levels of mHTT in the cerebrospinal fluid (CSF)

are measured using highly sensitive immunoassays such as Single Molecule Counting

(SMC), Meso Scale Discovery (MSD), or Time-Resolved Fluorescence Resonance Energy

Transfer (TR-FRET).

Neurofilament Light Chain (NfL) Quantification: NfL, a biomarker of neuro-axonal damage, is

measured in the CSF and blood using the Simoa (Single Molecule Array) platform.
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Screening & Randomization

Treatment Phase

Follow-up & Assessment

Patient Screening
(Inclusion/Exclusion Criteria)

Randomization

Low Dose AMT-130 High Dose AMT-130 Sham Surgery

Long-term Follow-up
(up to 5 years)

Assessments:
- UHDRS (cUHDRS, TFC, TMS)

- Biomarkers (NfL, mHTT)
- Imaging (MRI)

Click to download full resolution via product page

Caption: AMT-130 Phase I/II Clinical Trial Workflow.

Clinical Trial Results
Efficacy
As of the latest data cutoff, the high-dose group in the U.S. Phase I/II trial has shown a

statistically significant slowing of disease progression at 36 months compared to a propensity

score-matched external control group.

Table 1: Key Efficacy Endpoints at 36 Months (High-Dose Group vs. External Control)
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Endpoint
Mean Change
from Baseline
(AMT-130)

Mean Change
from Baseline
(Control)

Slowing of
Progression

p-value

cUHDRS -0.38 -1.52 75% 0.003

TFC -0.36 -0.88 60% 0.033

TMS 2.01 4.88 59% 0.174

SDMT -0.44 -3.73 88% 0.057

SWRT 0.88 -6.98 113% N/A

Data from uniQure press release, September 2025.

Biomarkers
In the high-dose group, cerebrospinal fluid neurofilament light (CSF NfL) levels showed a mean

decrease of 8.2% from baseline at 36 months, suggesting a reduction in neurodegeneration.[7]

Changes in CSF mHTT levels have been more variable and are considered less representative

of the therapeutic effect in the targeted brain regions.[8]

Table 2: Biomarker Changes from Baseline

Biomarker Timepoint Low-Dose Group High-Dose Group

CSF NfL 30 months -6.6% N/A

CSF NfL 18 months N/A
Favorable trend vs.

natural history

CSF NfL 36 months N/A -8.2%

Data from uniQure press releases, December 2023 and September 2025.[7][8]

Safety
AMT-130 has been generally well-tolerated at both low and high doses. The most common

adverse events were related to the surgical procedure and have been transient.
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Conclusion
AMT-130 represents a promising one-time gene therapy for Huntington's disease with the

potential to slow disease progression. The use of the miQURE™ platform to non-selectively

lower huntingtin protein levels is a novel therapeutic approach. Preclinical studies have

demonstrated proof-of-concept, and the ongoing Phase I/II clinical trials have shown

encouraging efficacy and safety data, particularly in the high-dose group. Further long-term

follow-up and additional clinical studies will be crucial to fully elucidate the therapeutic potential

of AMT-130 for patients with this devastating neurodegenerative disease.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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